Tigecycline hydrate
Overview
Description
Tigecycline is a unique glycylcycline class of semisynthetic antimicrobial agents developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens . It is used to treat complicated skin and skin structure infections, complicated intra-abdominal infections, and community-acquired bacterial pneumonia in adults .
Synthesis Analysis
Tigecycline evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline .
Molecular Structure Analysis
The molecular formula of Tigecycline is C29H39N5O8 . The molecular weight is 585.66 .
Chemical Reactions Analysis
Tigecycline is relatively unstable after reconstitution. This instability may limit the use of the drug in ambulatory infusions for the treatment of infection and may prevent the development of optimal dosing schedules for the treatment of AML .
Physical And Chemical Properties Analysis
Tigecycline is a broad-spectrum antibiotic that is available as an intravenous preparation . It is rapidly distributed and has a large volume of distribution, indicating extensive tissue penetration .
Scientific Research Applications
Antibiotic Resistance Studies
- Plasmid-mediated Resistance: Tigecycline, a last-resort antibiotic, faces challenges due to plasmid-mediated high-level resistance genes like tet(X3) and tet(X4) found in various bacteria isolated from animals, meat, and humans. These genes inactivate tigecycline along with other tetracyclines, significantly increasing its minimal inhibitory concentration and compromising its effectiveness in in vivo infection models (He et al., 2019).
Pharmacological Formulation and Stability
- Novel Formulation: A novel formulation of tigecycline has been developed to enhance its stability and preserve its antibacterial and antileukemic activity. This formulation contains oxygen-reducing agents and shows sustained activity in vitro and in vivo, addressing the instability issues of tigecycline after reconstitution (Jitkova et al., 2014).
Analytical Methods for Tigecycline
- Spectrometric Technique: A spectrofluorimetric technique based on the reaction of tigecycline with 4-chloro-7-nitrobenzofurazan was developed for its analysis in pharmaceutical formulations and biological samples, offering high selectivity and sensitivity (Salman et al., 2019).
Resistance Evolution Studies
- Resistance Protein Mutation: Tigecycline resistance can develop through mutations in tetracycline resistance proteins like Tet(A), Tet(K), Tet(M), and Tet(X). These mutations increase the minimal inhibitory concentrations for tigecycline, especially in Tet(X) variants, posing a future risk for its medical use (Linkevicius et al., 2015).
Pharmacokinetic Studies in Special Populations
- Pharmacokinetics in Sepsis: A study on high-dose tigecycline in patients with sepsis or septic shock revealed that standard dosing might not be adequate for intensive care unit patients, suggesting the need for individualized dosing based on pathogens, susceptibility, and pharmacokinetic targets (Borsuk-De Moor et al., 2018).
Analytical Methods for Measuring Tigecycline
- Chromatographic Methods: A review of chromatographic methods for measuring tigecycline, its metabolites, and analogs in clinical and biological research highlighted the need for analytical methods in quantifying tigecycline in pharmaceutical products (Silva & Salgado, 2010).
Emergence of Clinical Resistance
- Resistance in Clinical Treatment: The emergence of clinical resistance to tigecycline, particularly in Acinetobacter baumannii and Enterobacteriaceae, poses challenges in long-term monotherapy, necessitating cautious use and close monitoring of efflux-mediated resistance (Sun et al., 2013).
Safety And Hazards
Tigecycline is contraindicated in patients who have had an allergic reaction to it and in children under 8 years of age . It has a black box warning because it increases the risk of mortality and so should be reserved for situations where there are no suitable alternatives . When handling Tigecycline, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
properties
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8.H2O/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H2/t12-,14-,21-,29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGZODNQTKYJAW-KXLOKULZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746698 | |
Record name | (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tigecycline hydrate | |
CAS RN |
1229002-07-6 | |
Record name | (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1229002-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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